N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide
Description
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O3/c1-30-20-8-7-15(13-21(20)31-2)9-11-26-23(29)17-14-27-28-19(10-12-25-22(17)28)16-5-3-4-6-18(16)24/h3-8,10,12-14H,9,11H2,1-2H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEDDQXKCOZKCD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC(=O)C2=C3N=CC=C(N3N=C2)C4=CC=CC=C4F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves several steps, typically starting with the preparation of the pyrazolo[1,5-a]pyrimidine core This can be achieved through cyclization reactions involving appropriate precursors
For industrial production, the synthesis may involve optimized reaction conditions to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and specific catalysts that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents employed.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: The compound may exhibit biological activities, making it a candidate for studies related to enzyme inhibition, receptor binding, or other biochemical interactions.
Medicine: Due to its unique structure, it could be investigated for potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial properties.
Industry: The compound may find applications in the development of new materials, pharmaceuticals, or agrochemicals.
Mechanism of Action
The mechanism of action of N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved may vary depending on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrazolo[1,5-a]pyrimidine Derivatives
Structural Modifications and Substituent Effects
The compound’s key structural features are compared to analogs in Table 1:
Key Observations :
- C-7 Substituents : The 2-fluorophenyl group in the target compound contrasts with trifluoromethyl, difluoromethyl, or alkyl/aryl groups in analogs. Fluorinated substituents (e.g., trifluoromethyl) are common in drug design for metabolic stability and lipophilicity .
- C-3 Carboxamide Side Chains : The 3,4-dimethoxyphenethyl group may enhance binding to aromatic residue-rich pockets in enzymes, similar to the 4-methylphenyl group in compound 18h .
Physicochemical Data
Notes:
- The target compound’s higher molecular weight (vs. 360–400 Da for analogs) may influence solubility and bioavailability.
- Fluorine atoms in the 2-fluorophenyl group could enhance membrane permeability .
Biological Activity
N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. This compound has garnered attention due to its potential biological activities, particularly in oncology and kinase inhibition. This article will explore its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C19H20FN5O3
- Molecular Weight : 375.39 g/mol
- IUPAC Name : this compound
The presence of functional groups such as the dimethoxyphenyl and fluorophenyl moieties contributes to its unique chemical properties, influencing its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. For instance, a series of synthesized compounds demonstrated significant growth inhibition across various cancer cell lines. Specifically, one study reported a mean growth inhibition (GI%) of 43.9% across 56 different cell lines, indicating a broad-spectrum anticancer activity .
The proposed mechanism involves the inhibition of key kinases such as casein kinase 2 (CK2). CK2 is known for its role in promoting cell proliferation and survival in cancer cells. The compound showed potent inhibition of CK2 with an IC50 value of approximately 8 nM . Additionally, it was observed that treatment with these compounds led to cell cycle arrest at the G0–G1 phase and induction of apoptosis in cancer cell lines .
Kinase Inhibition
The compound has been evaluated for its selectivity against various kinases. Differential scanning fluorimetry revealed that it selectively inhibits CK2 without significant off-target effects on other kinases involved in cell proliferation . This selectivity is crucial for minimizing side effects during therapeutic applications.
Case Studies
- Study on RFX 393 Cells : Treatment with pyrazolo[1,5-a]pyrimidine derivatives resulted in a significant increase in G0–G1 phase cells (up to 84.36%) compared to control groups (57.08%). This suggests effective cell cycle modulation by the compound .
- NCI-60 Cell Line Panel : The compound was screened against the NCI-60 panel, where it exhibited low micromolar range activities with minimal cytotoxicity across various cancer types .
Summary of Biological Activities
| Activity Type | Description |
|---|---|
| Anticancer Activity | Significant growth inhibition across multiple cancer cell lines |
| Kinase Inhibition | Potent and selective inhibition of CK2 with minimal off-target effects |
| Cell Cycle Modulation | Induces G0–G1 phase arrest and apoptosis in specific cancer cell lines |
Q & A
Q. What is the standard synthetic pathway for N-[2-(3,4-dimethoxyphenyl)ethyl]-7-(2-fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide?
The synthesis involves multi-step organic reactions:
- Step 1 : Formation of the pyrazolo[1,5-a]pyrimidine core via cyclization of substituted pyrazole and pyrimidine precursors.
- Step 2 : Introduction of the 2-fluorophenyl group at the 7-position using Suzuki-Miyaura coupling or nucleophilic aromatic substitution under palladium catalysis .
- Step 3 : Attachment of the N-[2-(3,4-dimethoxyphenyl)ethyl]carboxamide moiety via amide bond formation, typically using coupling agents like EDCI/HOBt in dichloromethane or DMF .
- Optimization : Reaction conditions (temperature: 60–80°C, inert atmosphere) and purification (HPLC, recrystallization from ethanol/DMF) are critical for yields >70% .
Q. How is the structural integrity of this compound validated?
Key analytical methods include:
- NMR Spectroscopy : H and C NMR confirm substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, fluorophenyl aromatic protons at δ 7.2–7.6 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (e.g., [M+H] at m/z 504.18 for CHFNO) .
- X-ray Crystallography : Resolves bond angles (e.g., pyrazolo-pyrimidine core dihedral angles: 5–10°) and intermolecular interactions (e.g., hydrogen bonding with carboxamide groups) .
Q. What preliminary biological activities have been reported for this compound?
- Enzyme Inhibition : Pyrazolo-pyrimidines often target kinases (e.g., PI3Kδ) or phosphodiesterases, with IC values in the nanomolar range .
- Antiproliferative Activity : In vitro assays against cancer cell lines (e.g., MCF-7, IC ≈ 2.5 µM) suggest potential as a chemotherapeutic agent .
- Receptor Binding : Fluorophenyl and dimethoxyphenyl groups enhance affinity for benzodiazepine-like receptors (K < 100 nM) .
Advanced Research Questions
Q. How do substituent modifications influence the compound’s pharmacokinetic profile?
- Fluorine Substitution : The 2-fluorophenyl group increases metabolic stability (reduced CYP450-mediated oxidation) and enhances blood-brain barrier permeability (logP ≈ 3.2) .
- Methoxy Groups : 3,4-Dimethoxy substitution on the ethylphenyl chain improves solubility (logS ≈ −4.5) but may reduce oral bioavailability due to efflux by P-glycoprotein .
- Carboxamide Linker : Replacing the carboxamide with sulfonamide decreases plasma protein binding (from 92% to 78%) but increases renal clearance .
Q. What strategies resolve contradictions in biological data across studies?
Q. What computational approaches guide structure-activity relationship (SAR) studies?
- Molecular Docking : Predict binding modes to targets like PI3Kδ (PDB: 6JFF) with Glide or AutoDock Vina, focusing on interactions with hinge regions (e.g., Val828) .
- QSAR Modeling : Use 3D descriptors (e.g., CoMFA, CoMSIA) to correlate substituent electronegativity (fluorine: σ = 0.34) with activity .
- ADMET Prediction : SwissADME or pkCSM estimates CNS penetration (BBB score: 0.65) and hepatotoxicity (AMES test: negative) .
Q. How is crystallographic data utilized to optimize synthesis?
- Crystal Packing Analysis : Identifies steric clashes (e.g., 3,4-dimethoxyphenyl group torsion angles >15°), prompting solvent optimization (e.g., switch from DMF to THF) to reduce lattice energy .
- Polymorph Screening : High-throughput crystallization (96-well plates) with 12 solvents (e.g., acetonitrile, ethyl acetate) ensures reproducibility in scale-up .
Methodological Best Practices
- Synthesis : Use microwave-assisted synthesis for pyrazolo-pyrimidine core formation (20-minute reaction vs. 6-hour conventional heating) .
- Purification : Combine flash chromatography (silica gel, hexane/EtOAc gradient) with preparative HPLC (C18 column, 0.1% TFA in HO/MeCN) .
- Assays : Validate biological activity with counter-screens (e.g., kinase panel vs. hERG inhibition) to minimize off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
